molecular formula C5H11O3P B6284406 ethyl methyl(2-oxoethyl)phosphinate CAS No. 63135-95-5

ethyl methyl(2-oxoethyl)phosphinate

Cat. No. B6284406
CAS RN: 63135-95-5
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(2-oxoethyl)phosphinate (EMEP) is an organophosphate compound that has been used in numerous scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of ethyl methyl(2-oxoethyl)phosphinate can be achieved through a multi-step reaction pathway involving the condensation of ethyl phosphinate with methyl acetoacetate followed by hydrolysis and decarboxylation.

Starting Materials
Ethyl phosphinate, Methyl acetoacetate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol

Reaction
Step 1: Ethyl phosphinate is reacted with methyl acetoacetate in the presence of sodium hydroxide to form ethyl methyl(2-oxoethyl)phosphinate., Step 2: The resulting product is then hydrolyzed with hydrochloric acid to form the corresponding acid., Step 3: The acid is then decarboxylated by heating with water and ethanol to yield the final product, ethyl methyl(2-oxoethyl)phosphinate.

Mechanism Of Action

Ethyl methyl(2-oxoethyl)phosphinate is an organophosphate compound that acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, ethyl methyl(2-oxoethyl)phosphinate causes an accumulation of acetylcholine in the synaptic cleft, which leads to an increase in the activity of the cholinergic system. This can have a variety of effects, depending on the target system.

Biochemical And Physiological Effects

The effects of ethyl methyl(2-oxoethyl)phosphinate on biochemical and physiological processes depend on the target system. In general, ethyl methyl(2-oxoethyl)phosphinate has been found to inhibit the activity of AChE, as well as other enzymes, proteins, and other biological processes. It has also been found to have an effect on the nervous system, causing changes in behavior, learning, and memory. In addition, it has been found to affect cell growth and development, as well as the immune system.

Advantages And Limitations For Lab Experiments

Ethyl methyl(2-oxoethyl)phosphinate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, its mechanism of action is well understood, making it easy to study the effects of ethyl methyl(2-oxoethyl)phosphinate on biological processes. However, ethyl methyl(2-oxoethyl)phosphinate is also toxic and can cause adverse effects if not used correctly.

Future Directions

The potential future directions for ethyl methyl(2-oxoethyl)phosphinate research include further studies of its effects on the nervous system, cell growth and development, and the immune system. Additionally, further studies could be conducted to better understand the mechanisms of action of ethyl methyl(2-oxoethyl)phosphinate and its potential therapeutic applications. Finally, research could be conducted to develop safer and more effective derivatives of ethyl methyl(2-oxoethyl)phosphinate for use in laboratory experiments.

Scientific Research Applications

Ethyl methyl(2-oxoethyl)phosphinate has been used in a wide variety of scientific research applications. It has been used to study enzyme inhibition, protein inhibition, and the inhibition of other biological processes. It has also been used in studies of the effects of organophosphate compounds on the nervous system, as well as in studies of the effects of organophosphates on cell growth and development.

properties

CAS RN

63135-95-5

Product Name

ethyl methyl(2-oxoethyl)phosphinate

Molecular Formula

C5H11O3P

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.